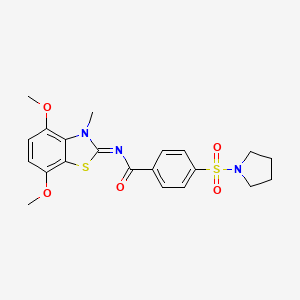
2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid, also known as COT or Cotinine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a key role in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been shown to possess anti-inflammatory properties, which may help to reduce inflammation in the body. Additionally, this compound has been shown to possess anticancer properties, which may help to prevent the growth and spread of cancer cells.
実験室実験の利点と制限
2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily controlled. Additionally, this compound has been extensively studied, and its properties and mechanisms of action are well understood. However, there are also limitations to the use of this compound in lab experiments. Its solubility in water is limited, which may make it difficult to use in certain experiments. Additionally, this compound can be expensive to synthesize, which may limit its use in certain research settings.
将来の方向性
There are several future directions for the study of 2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
合成法
2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid can be synthesized through a multi-step process that involves the condensation of 2-amino-4,6-dihydroxypyrimidine with thiourea followed by the reaction with ethyl cyanoacetate. The resulting product is then hydrolyzed to yield this compound. The synthesis of this compound has been extensively studied, and several modifications have been proposed to improve its yield and purity.
科学的研究の応用
2-(5-Cyano-4-oxo-6-phenyl-3-hydropyrimidin-2-ylthio)acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. This compound has been studied as a potential therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
2-[(5-cyano-6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3S/c14-6-9-11(8-4-2-1-3-5-8)15-13(16-12(9)19)20-7-10(17)18/h1-5H,7H2,(H,17,18)(H,15,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYBCMGOJGXTEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

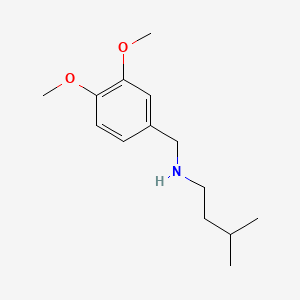
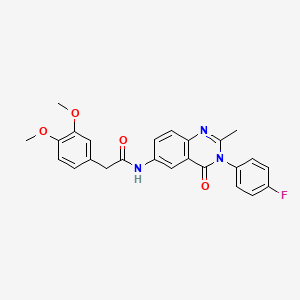
![1-[4-(Diethylamino)-2-methylphenyl]-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2389353.png)

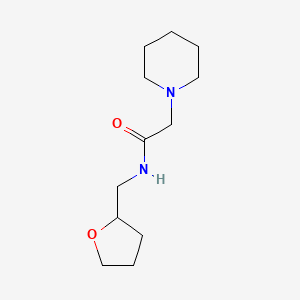
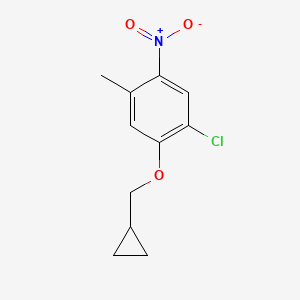
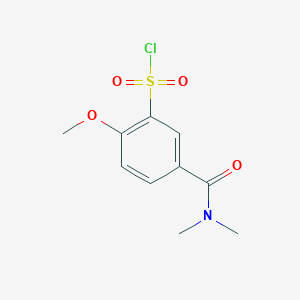
![2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2389363.png)

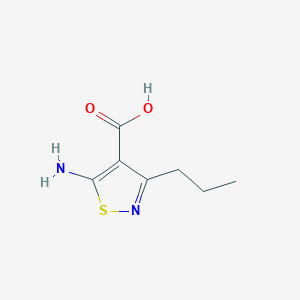
![(Z)-2-(3,4-dimethylphenyl)-N-(3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2389368.png)
![N-[3-({[3-(acetylamino)benzyl][(3-methylphenyl)sulfonyl]amino}methyl)phenyl]acetamide](/img/structure/B2389370.png)

